molecular formula C19H14FNO3 B14093299 2-Ethyl-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Ethyl-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14093299
M. Wt: 323.3 g/mol
InChI Key: WIRSAELRJXDSLL-UHFFFAOYSA-N
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Description

2-Ethyl-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a chromeno-pyrrole core structure, which is fused with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno-pyrrole core, followed by the introduction of the fluorophenyl group. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-Ethyl-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of a chromeno-pyrrole core with a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14FNO3

Molecular Weight

323.3 g/mol

IUPAC Name

2-ethyl-1-(3-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C19H14FNO3/c1-2-21-16(11-6-5-7-12(20)10-11)15-17(22)13-8-3-4-9-14(13)24-18(15)19(21)23/h3-10,16H,2H2,1H3

InChI Key

WIRSAELRJXDSLL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)F

Origin of Product

United States

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